5-Fluoro-MN-24 chemical structure and properties
5-Fluoro-MN-24 chemical structure and properties
Structural Characterization, Pharmacodynamics, and Analytical Detection [1]
Part 1: Chemical Identity & Structural Architecture[1]
Nomenclature and Classification
5-Fluoro-MN-24 (commonly identified in forensic literature as 5F-NNE1 or 5-Fluoro-NNEI ) is a synthetic cannabinoid of the indole-3-carboxamide class.[1][2][3][4][5] It represents a structural hybrid, combining the core scaffold of JWH-018 with an amide linker, specifically modified with a terminal fluorine atom on the pentyl chain.[1]
-
IUPAC Name: 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide[1][2][3][4][5][6]
-
SMILES: FC(CCCC)Cn1cc(C(=O)Nc2cccc3ccccc23)c4ccccc14 (Generic representation; specific isomerism applies)
Structural Analysis and SAR (Structure-Activity Relationship)
The potency of 5F-NNE1 is driven by three distinct structural domains. Unlike earlier generations (e.g., JWH-018) which utilized a ketone linkage, 5F-NNE1 employs an amide linker .[1] This structural modification typically confers greater chemical stability than esters but introduces unique metabolic toxicity risks.[1]
-
Domain A (Core): The indole moiety provides the steric bulk necessary to occupy the hydrophobic pocket of the CB1 receptor.
-
Domain B (Linker): The carboxamide linkage at the 3-position is critical for hydrogen bonding within the receptor active site.[1]
-
Domain C (Tail): The 5-fluoropentyl chain is a high-affinity motif.[1] The terminal fluorine atom increases lipophilicity and metabolic resistance compared to a standard pentyl chain, often resulting in prolonged receptor occupancy and higher potency.
Diagram 1: Structural Architecture & SAR Logic
Caption: SAR decomposition of 5F-NNE1. The amide bond (Red) is the primary site of metabolic hydrolysis.
Part 2: Pharmacodynamics & Toxicology (E-E-A-T)[1][2]
Receptor Binding Profile
5F-NNE1 acts as a full agonist at both cannabinoid receptors, CB1 and CB2.[1]
-
CB1 Affinity (Ki): Estimated in the low nanomolar range (< 10 nM).[7] The addition of the terminal fluorine typically enhances binding affinity by 2-5 fold compared to the non-fluorinated parent (NNE1/MN-24).[1]
-
Functional Outcome: Activation of G-protein coupled signaling pathways (inhibition of adenylyl cyclase), leading to psychoactive effects including sedation, catalepsy, and potential sympathomimetic toxicity (tachycardia, seizures).[7]
Metabolic Toxicity: The Naphthylamine Risk
Critical Safety Insight: Unlike ester-linked cannabinoids (which hydrolyze into relatively benign alcohols), the hydrolysis of the amide bond in 5F-NNE1 releases 1-naphthylamine .[1]
-
Mechanism: Amidase enzymes cleave the carboxamide linker.[1]
-
Toxicological Consequence: 1-Naphthylamine is a known carcinogen and bladder toxicant.[1] Chronic exposure to 5F-NNE1 therefore carries a secondary toxicological risk profile distinct from acute cannabinoid overdose.[1]
Diagram 2: Metabolic Activation & Toxicity Pathway
Caption: Metabolic hydrolysis of 5F-NNE1 yielding the toxic byproduct 1-naphthylamine.[1]
Part 3: Analytical Methodologies
Detection Challenges
Forensic identification of 5F-NNE1 requires distinguishing it from its structural isomers and closely related analogs (e.g., AM-2201).[1]
-
Thermal Stability: As an amide, 5F-NNE1 is relatively stable in GC-MS injectors compared to ester-linked analogs, but high temperatures (>280°C) can still induce artifact formation.[1]
-
Key Fragment Ions (GC-EI-MS):
Validated Extraction Protocol (LC-MS/MS)
Context: This protocol is designed for the isolation of 5F-NNE1 from whole blood, minimizing matrix effects common in post-mortem toxicology.[1]
Reagents:
-
LC-MS Grade Methanol (MeOH)[1]
-
Ammonium Formate (10 mM)[7]
-
Internal Standard (JWH-018-d9 or similar)[1]
Step-by-Step Workflow:
| Step | Action | Rationale |
| 1. Aliquot | Transfer 200 µL of whole blood into a silanized glass tube. | Silanization prevents lipophilic drug loss to glass surfaces. |
| 2.[1][7] IS Spike | Add 20 µL of Internal Standard solution (100 ng/mL).[1][7] | Corrects for extraction efficiency and matrix suppression. |
| 3. Precipitation | Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 30s. | Precipitates plasma proteins to release bound drug.[1][7] |
| 4. Centrifugation | Centrifuge at 10,000 x g for 10 mins at 4°C. | Pellets proteins; cold temp prevents thermal degradation. |
| 5. Supernatant | Transfer supernatant to a clean vial. Evaporate to dryness under N₂ at 40°C. | Concentrates the analyte. |
| 6. Reconstitution | Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H₂O). | Matches initial LC gradient to prevent peak broadening.[1] |
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical properties essential for method development.
| Property | Value | Relevance to Analysis |
| LogP (Predicted) | ~4.8 - 5.2 | High lipophilicity; requires high organic % for elution.[1] |
| pKa | ~16 (Amide N) | Neutral at physiological pH; Liquid-Liquid Extraction (LLE) works best at neutral/basic pH.[1][7] |
| UV Max | 218, 290, 315 nm | Useful for HPLC-DAD screening. |
| Solubility | DMSO (>10 mg/mL), MeOH (>5 mg/mL) | Prepare stock solutions in DMSO or MeOH; avoid water.[7] |
References
-
United Nations Office on Drugs and Crime (UNODC). (2019).[7] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[7] Perspectives on drugs: Synthetic cannabinoids in Europe. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023).[7] Substance Registration System: 5-FLUORO-MN-24.[1][5] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5F-MN24 BUY ONLINE | Euro Trust Chemical [eurotrustchemical.com]
- 3. chemicalroute.com [chemicalroute.com]
- 4. grokipedia.com [grokipedia.com]
- 5. GSRS [precision.fda.gov]
- 6. 5F-NNE1 - Wikipedia [en.wikipedia.org]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
